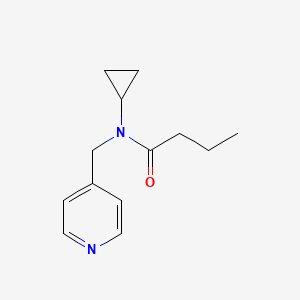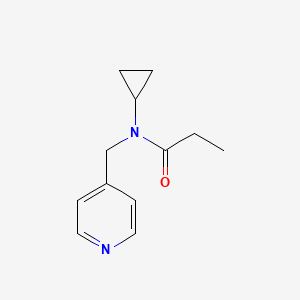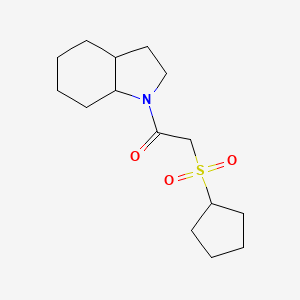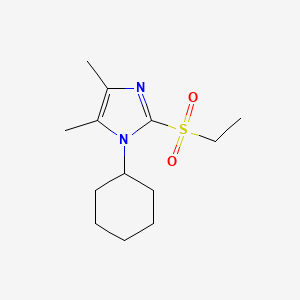
2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,2-oxazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,2-oxazol-3-yl)methanone, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in the treatment of various cancers and autoimmune diseases.
Mecanismo De Acción
2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,2-oxazol-3-yl)methanone exerts its pharmacological effects by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, 2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,2-oxazol-3-yl)methanone blocks the downstream activation of various signaling pathways, including the PI3K/Akt and NF-κB pathways, which are involved in cell survival, proliferation, and inflammation.
Biochemical and physiological effects:
2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,2-oxazol-3-yl)methanone has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In animal models, 2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,2-oxazol-3-yl)methanone has demonstrated potent antitumor activity, as well as a favorable safety profile. 2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,2-oxazol-3-yl)methanone has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,2-oxazol-3-yl)methanone has several advantages for use in laboratory experiments, including its high potency and selectivity for BTK, as well as its favorable pharmacokinetic properties. However, 2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,2-oxazol-3-yl)methanone has some limitations, including its relatively short half-life and potential off-target effects, which may limit its therapeutic potential.
Direcciones Futuras
Future research on 2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,2-oxazol-3-yl)methanone should focus on further elucidating its mechanism of action and identifying potential biomarkers for patient selection. Additionally, clinical trials are needed to evaluate the safety and efficacy of 2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,2-oxazol-3-yl)methanone in various cancer and autoimmune disease indications. Finally, the development of novel combination therapies involving 2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,2-oxazol-3-yl)methanone and other targeted agents may represent a promising approach for improving patient outcomes.
Métodos De Síntesis
2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,2-oxazol-3-yl)methanone is synthesized through a multistep process involving the reaction of 2-aminobenzoic acid with various reagents, including 2-chloro-N-(2,6-dimethylphenyl)acetamide, sodium hydride, and ethyl chloroformate. The final product is obtained through purification by column chromatography and crystallization.
Aplicaciones Científicas De Investigación
2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,2-oxazol-3-yl)methanone has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In preclinical studies, 2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,2-oxazol-3-yl)methanone has shown potent inhibitory activity against B-cell receptor signaling pathways, which are critical for the survival and proliferation of B-cell malignancies. 2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,2-oxazol-3-yl)methanone has also demonstrated efficacy in inhibiting the growth of various solid tumors, including melanoma, lung cancer, and breast cancer.
Propiedades
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(10-6-8-16-13-10)14-7-5-9-3-1-2-4-11(9)14/h6,8-9,11H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSDUACRBVLCLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCN2C(=O)C3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7566930.png)
![2-(methylamino)-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B7566940.png)


![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-propan-2-ylsulfonylacetamide](/img/structure/B7566970.png)


![(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-(3-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B7566994.png)


![3-[4-(2-Methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7567012.png)

![N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide](/img/structure/B7567035.png)
![N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]-2-pyrimidin-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B7567039.png)